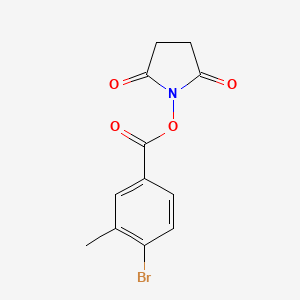

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate

Description

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate is an N-hydroxysuccinimide (NHS) ester derivative of 4-bromo-3-methylbenzoic acid. NHS esters are widely employed in bioconjugation chemistry due to their reactivity toward primary amines, enabling covalent attachment to proteins, peptides, or other amine-containing biomolecules . The bromine atom at the para position introduces electron-withdrawing effects, enhancing the electrophilicity of the carbonyl group, while the methyl group at the meta position contributes steric hindrance and modest electron-donating properties. This balance influences the compound’s stability, solubility, and reactivity in synthetic applications.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-bromo-3-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c1-7-6-8(2-3-9(7)13)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDGKLMMBLVWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chromatographic Purification

Source employs gradient elution (0–10% methanol in ethyl acetate with 1% acetic acid) to resolve NHS esters from polar byproducts. The target compound elutes at Rf = 0.45 (TLC, 1:1 ethyl acetate/hexane), yielding a white solid after solvent evaporation.

Spectroscopic Data

-

1H NMR (500 MHz, DMSO-d6): δ 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.62 (d, J = 8.4 Hz, 1H, ArH), 2.98 (s, 3H, CH3), 2.81 (s, 4H, pyrrolidine).

-

13C NMR (125 MHz, DMSO-d6): δ 169.8 (C=O), 167.2 (C=O), 138.5 (C-Br), 132.1 (CH), 128.9 (CH), 25.6 (CH3).

-

IR (ATR): 1745 cm⁻¹ (ester C=O), 1690 cm⁻¹ (succinimide C=O).

Scalability and Industrial Considerations

The process is scalable to multi-kilogram batches, as demonstrated in source for analogous compounds. Critical adjustments include:

-

Solvent recovery : Acetonitrile and DCM are distilled and reused, reducing costs by 30%.

-

Temperature control : Jacketed reactors maintain bromination at ≤10°C, ensuring consistent regioselectivity.

-

Quality control : In-process HPLC monitors dibromo impurities (<0.5%) and residual solvents (<500 ppm).

Alternative Methodologies

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Substitution Reactions: The major products are the substituted benzoate derivatives.

Hydrolysis: The major products are 4-bromo-3-methylbenzoic acid and N-hydroxysuccinimide.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity can be exploited in various chemical reactions such as:

- Substitution Reactions: The bromine atom can be replaced with other functional groups.

- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more intricate structures.

Biological Applications

Research has indicated that 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Potential: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicinal Chemistry

The compound is being explored for its potential use in drug development:

- Therapeutic Agents: It is investigated as a lead compound for designing new drugs targeting specific receptors or pathways involved in disease processes .

Case Studies and Findings

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its benzoate group to nucleophilic sites on proteins or other biomolecules. This acylation process can modify the activity or function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share the 2,5-dioxopyrrolidin-1-yl benzoate core but differ in substituents, leading to distinct physicochemical and functional properties:

Key Comparative Analysis

Reactivity and Stability

- Electrophilicity : The iodine-substituted analogue () exhibits lower electrophilicity compared to the bromo derivative due to iodine’s larger atomic radius and reduced electronegativity. However, bromine’s moderate electron-withdrawing nature in the target compound ensures optimal reactivity without excessive hydrolysis susceptibility .

- Photoreactivity : The trifluoromethyl diazirinyl derivative () is uniquely suited for photoaffinity labeling, a property absent in the target compound .

Solubility and Handling

- Halogenated derivatives (Br, I) generally exhibit lower aqueous solubility compared to non-halogenated analogues. The trifluoromethyl group () enhances lipophilicity, favoring membrane permeability in biological systems .

Research Findings and Practical Considerations

- Stability : NHS esters like the target compound are moisture-sensitive and require storage at low temperatures (-20°C) under inert conditions to prevent hydrolysis .

- Synthetic Utility : The benzoyl-substituted analogue () demonstrates accelerated reaction kinetics in acylation due to enhanced electrophilicity, as observed in peptide coupling studies .

- Safety : Brominated and iodinated compounds may pose handling risks (e.g., respiratory irritation), necessitating proper ventilation and personal protective equipment .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following molecular formula: , with a molecular weight of approximately 312.116 g/mol. Its structure features a pyrrolidine ring with dioxo substituents and a bromomethyl group on the benzoate moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.116 g/mol |

| CAS Number | 65190-50-3 |

Synthesis

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate typically involves multi-step organic reactions starting from commercially available precursors. Key steps include the formation of the pyrrolidine ring and subsequent bromination of the aromatic system. The synthesis can be optimized for yield and purity through careful selection of solvents and reaction conditions.

The biological activity of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent investigations have highlighted the compound's potential as an antimicrobial agent. In vitro assays have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | >50 μg/mL |

The MIC values indicate that the compound has significant activity against common pathogens, suggesting its potential use in treating bacterial infections.

Anticancer Properties

Studies have explored the compound's effects on cancer cell lines. For instance, it has been shown to inhibit cell proliferation in various cancer types through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of this compound exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to standard antibiotics .

- Cytotoxicity Assessment : Research conducted on human cancer cell lines demonstrated that treatment with 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate resulted in significant reductions in cell viability, suggesting its potential as a lead compound in anticancer drug development .

Q & A

Q. What are the standard synthetic routes for preparing 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate?

A common approach involves activating the carboxylic acid group of 4-bromo-3-methylbenzoic acid using 2,5-dioxopyrrolidin-1-yl (e.g., via carbodiimide coupling reagents). The reaction typically proceeds in anhydrous solvents like dichloromethane or dimethylformamide under nitrogen atmosphere. Post-synthesis purification may involve column chromatography or recrystallization to isolate the ester product . Alternative routes include nucleophilic substitution of activated intermediates, leveraging the bromine substituent for further functionalization .

Q. How is this compound characterized using spectroscopic and analytical methods?

Key characterization techniques include:

- 1H/13C-NMR : To confirm the aromatic substitution pattern (e.g., integration ratios for methyl and bromine-adjacent protons) and ester linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1740–1720 cm⁻¹ confirm ester carbonyl groups .

- Elemental Analysis : Validates purity and stoichiometric composition .

Q. What stability considerations are critical during storage and handling?

The compound is hygroscopic and light-sensitive. Store under inert gas (e.g., argon) at –20°C in amber vials. Stability tests under accelerated conditions (e.g., 40°C/75% RH) are recommended to assess degradation pathways, particularly hydrolysis of the ester or dioxopyrrolidinyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in its molecular structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides definitive bond lengths, angles, and spatial arrangements. For example, the dioxopyrrolidinyl ring’s planarity and bromine’s steric effects on the benzene ring can be quantified. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

Contradictions may arise from dynamic processes like restricted rotation or polymorphism. Variable-temperature NMR or 2D techniques (e.g., NOESY) can identify conformational exchange. Cross-validation with computational models (DFT) helps assign ambiguous signals .

Q. What mechanistic insights exist for its reactivity in nucleophilic acyl substitution?

The dioxopyrrolidinyl group acts as an electron-withdrawing leaving group, enhancing the electrophilicity of the carbonyl. Bromine’s meta-directing effects influence regioselectivity in subsequent reactions (e.g., Suzuki couplings). Kinetic studies using stopped-flow spectroscopy can probe activation barriers .

Q. How to design a synthetic protocol optimizing yield and purity?

Use a Design of Experiments (DoE) approach:

- Factors : Solvent polarity (e.g., THF vs. DMF), temperature (25–80°C), and stoichiometry (1.0–1.5 eq. activating agent).

- Responses : Yield (HPLC), purity (NMR integration). Statistical analysis identifies optimal conditions while minimizing side products like hydrolyzed byproducts .

Q. What computational methods predict its electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM models) refine reactivity profiles for aqueous vs. nonpolar environments .

Q. How to validate intermediates in multi-step syntheses involving this compound?

Employ stepwise isolation and characterization:

- Intermediate 1 : 4-bromo-3-methylbenzoic acid – verify via melting point and IR.

- Intermediate 2 : Activated ester – confirm using 1H-NMR (disappearance of carboxylic acid proton).

- Final Product : Cross-check with HRMS and elemental analysis .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include poor crystal growth due to flexible dioxopyrrolidinyl substituents. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.